![molecular formula C14H17BrN4OS B14016465 2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide](/img/structure/B14016465.png)
2-([(Dimethylamino)methylidene]amino)-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(dimethylamino)methylidene]amino}-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-iumbromide is a complex organic compound with a unique structure that includes a thiadiazole ring, a dimethylamino group, and a phenylethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(dimethylamino)methylidene]amino}-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-iumbromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a dimethylamino compound with a thiadiazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
化学反応の分析
Types of Reactions
2-{[(dimethylamino)methylidene]amino}-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-iumbromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
2-{[(dimethylamino)methylidene]amino}-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-iumbromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-{[(dimethylamino)methylidene]amino}-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-iumbromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(2-{2-(dimethylamino)ethylamino}-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide
- Poly[2-(dimethylamino)ethyl methacrylate]-block-polystyrene
Uniqueness
2-{[(dimethylamino)methylidene]amino}-5-methyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-iumbromide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
特性
分子式 |
C14H17BrN4OS |
|---|---|
分子量 |
369.28 g/mol |
IUPAC名 |
N,N-dimethyl-N'-(5-methyl-3-phenacyl-1,3,4-thiadiazol-3-ium-2-yl)methanimidamide;bromide |
InChI |
InChI=1S/C14H17N4OS.BrH/c1-11-16-18(14(20-11)15-10-17(2)3)9-13(19)12-7-5-4-6-8-12;/h4-8,10H,9H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
KFQCPFOZOPUEBB-UHFFFAOYSA-M |
正規SMILES |
CC1=N[N+](=C(S1)N=CN(C)C)CC(=O)C2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



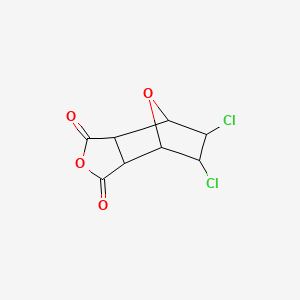
![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)
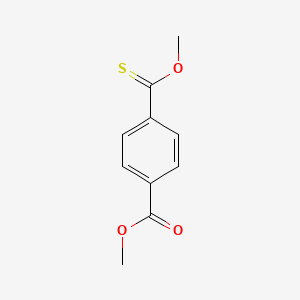
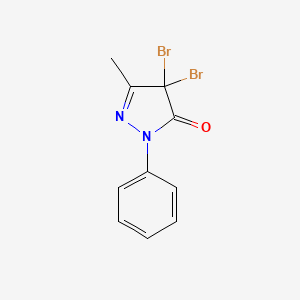
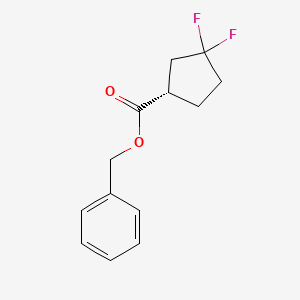

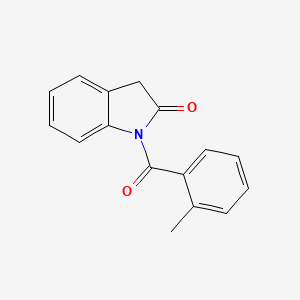

![(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate](/img/structure/B14016421.png)


![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde](/img/structure/B14016453.png)
![(S)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14016476.png)
